Cas no 1691931-41-5 (3-amino-N-ethylpyridine-2-sulfonamide)

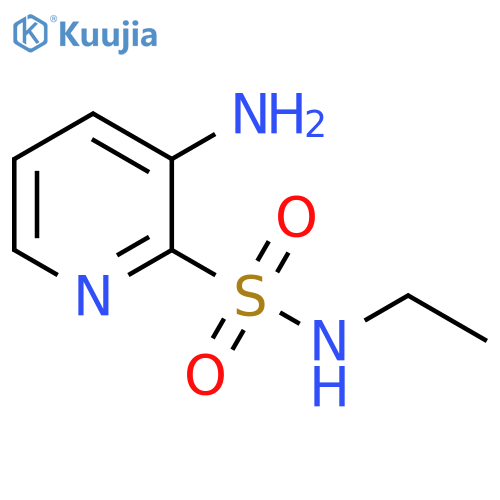

1691931-41-5 structure

商品名:3-amino-N-ethylpyridine-2-sulfonamide

CAS番号:1691931-41-5

MF:C7H11N3O2S

メガワット:201.246139764786

MDL:MFCD30476516

CID:5220086

PubChem ID:103303730

3-amino-N-ethylpyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinesulfonamide, 3-amino-N-ethyl-

- 3-amino-N-ethylpyridine-2-sulfonamide

-

- MDL: MFCD30476516

- インチ: 1S/C7H11N3O2S/c1-2-10-13(11,12)7-6(8)4-3-5-9-7/h3-5,10H,2,8H2,1H3

- InChIKey: QLJFQBPGIFUCCE-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC)(=O)=O)=NC=CC=C1N

3-amino-N-ethylpyridine-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318417-0.05g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 0.05g |

$647.0 | 2023-09-05 | ||

| Enamine | EN300-318417-2.5g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 2.5g |

$1509.0 | 2023-09-05 | ||

| Enamine | EN300-318417-5.0g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 5.0g |

$2858.0 | 2023-02-24 | ||

| Enamine | EN300-318417-10.0g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 10.0g |

$4236.0 | 2023-02-24 | ||

| Enamine | EN300-318417-0.25g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 0.25g |

$708.0 | 2023-09-05 | ||

| Enamine | EN300-318417-0.1g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 0.1g |

$678.0 | 2023-09-05 | ||

| Enamine | EN300-318417-1g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 1g |

$770.0 | 2023-09-05 | ||

| Enamine | EN300-318417-1.0g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-318417-0.5g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 0.5g |

$739.0 | 2023-09-05 | ||

| Enamine | EN300-318417-5g |

3-amino-N-ethylpyridine-2-sulfonamide |

1691931-41-5 | 5g |

$2235.0 | 2023-09-05 |

3-amino-N-ethylpyridine-2-sulfonamide 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1691931-41-5 (3-amino-N-ethylpyridine-2-sulfonamide) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量